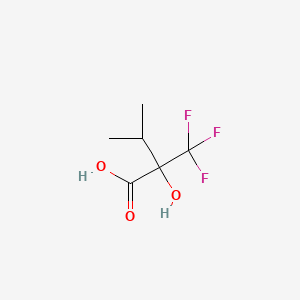
OC(C(=O)O)(C(C)C)C(F)(F)F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
OC(C(=O)O)(C(C)C)C(F)(F)F, also known as trifluoroacetic acid, is a colorless liquid with a pungent odor. It is widely used in organic chemistry as a strong acid catalyst and a solvent. Trifluoroacetic acid is also used in peptide synthesis, purification, and analysis.
Applications De Recherche Scientifique
Agrochemical Industry
The trifluoromethyl group in compounds like 2-hydroxy-3-methyl-2-(trifluoromethyl)butanoic acid has been extensively used in the agrochemical industry. These compounds play a crucial role in the protection of crops from pests. The unique physicochemical properties of the fluorine atom contribute to the effectiveness of these agrochemicals .
Pharmaceutical Development
In the pharmaceutical sector, the trifluoromethyl group is a key structural motif in several FDA-approved drugs. This group’s inclusion in drug molecules can significantly alter their pharmacokinetic and pharmacodynamic properties, leading to enhanced efficacy and stability .
Organic Synthesis
This compound serves as an intermediate in organic synthesis, particularly in the formation of trifluoromethyl-containing building blocks. These building blocks are pivotal in creating complex molecules for various applications .
Crop Protection
More than half of the pesticides introduced in the last two decades contain fluorinated compounds. The trifluoromethyl group, in particular, is found in a significant proportion of these pesticides, highlighting its importance in crop protection strategies .
Medicinal Chemistry
The trifluoromethyl group-containing compounds are known to exhibit a range of biological activities. Their incorporation into drug molecules can lead to the development of new treatments for various diseases and disorders .
Veterinary Products
Similar to their use in human pharmaceuticals, trifluoromethyl derivatives are also employed in the veterinary industry. They are incorporated into products that are used to treat and manage health conditions in animals .
Nutritional Supplements
Although not directly related to 2-hydroxy-3-methyl-2-(trifluoromethyl)butanoic acid, structurally similar compounds like 3-hydroxy-3-methylbutyric acid have been used as nutritional supplements. They are involved in increasing muscle mass and decreasing muscle breakdown, as well as in protein synthesis .
Propriétés
IUPAC Name |
2-hydroxy-3-methyl-2-(trifluoromethyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O3/c1-3(2)5(12,4(10)11)6(7,8)9/h3,12H,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFONSQDXLSELQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
OC(C(=O)O)(C(C)C)C(F)(F)F | |
CAS RN |
1823842-47-2 |
Source


|
| Record name | 2-hydroxy-3-methyl-2-(trifluoromethyl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-benzoyl-8-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2894691.png)


![Benzyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2894695.png)
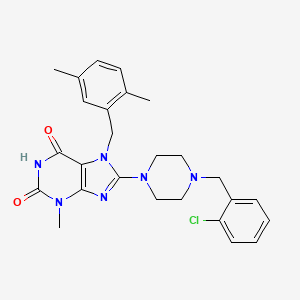
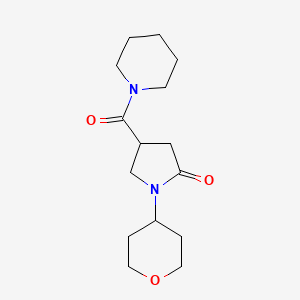
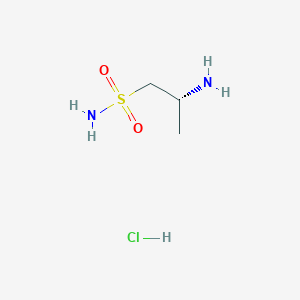
![ethyl 4-({[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2894700.png)
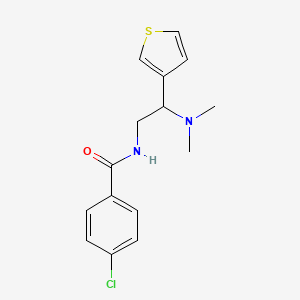
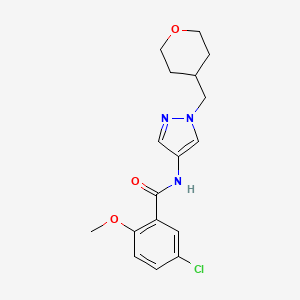
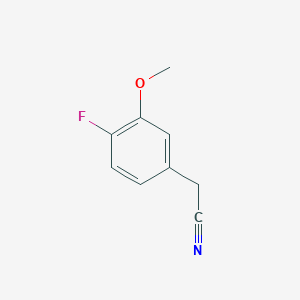
![3-(4-chlorophenyl)-1,7-bis(2-methoxyethyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2894705.png)
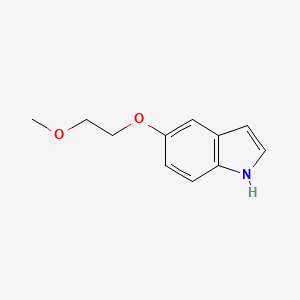
![N-[(4-methoxyphenyl)methyl]-4-[6-[(3-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2894714.png)